molecular formula C24H29N3O2S B10981722 N-[1-(4-methoxybenzyl)piperidin-4-yl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

N-[1-(4-methoxybenzyl)piperidin-4-yl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

Cat. No.: B10981722
M. Wt: 423.6 g/mol
InChI Key: RXDOJCHBLAFJJT-UHFFFAOYSA-N
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Description

N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide is a complex organic compound that features a piperidine ring, a pyrrole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl group, and the coupling of the pyrrole and thiophene rings. Common reagents used in these reactions include piperidine, 4-methoxybenzyl chloride, pyrrole, and thiophene derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxyphenyl group using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-3-(1H-imidazol-1-yl)-3-(thiophen-3-yl)propanamide
  • N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-3-(1H-pyrrol-1-yl)-3-(furan-3-yl)propanamide
  • N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-3-(1H-pyrrol-1-yl)-3-(benzothiophen-3-yl)propanamide

Uniqueness

N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H29N3O2S

Molecular Weight

423.6 g/mol

IUPAC Name

N-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide

InChI

InChI=1S/C24H29N3O2S/c1-29-22-6-4-19(5-7-22)17-26-13-8-21(9-14-26)25-24(28)16-23(20-10-15-30-18-20)27-11-2-3-12-27/h2-7,10-12,15,18,21,23H,8-9,13-14,16-17H2,1H3,(H,25,28)

InChI Key

RXDOJCHBLAFJJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)NC(=O)CC(C3=CSC=C3)N4C=CC=C4

Origin of Product

United States

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